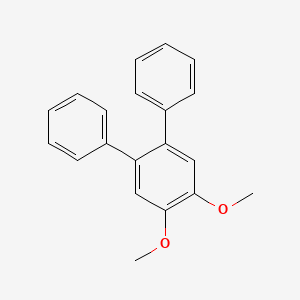
4,5-Dimethoxy-2-phenyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5’-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected linearly, with methoxy groups attached to the 4’ and 5’ positions of the central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated aromatic compounds under mild conditions .
Industrial Production Methods: While specific industrial production methods for 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl are not well-documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the aromatic rings can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’,5’-dimethoxybenzaldehyde or 4’,5’-dimethoxybenzoic acid.
Reduction: Formation of partially hydrogenated terphenyl derivatives.
Substitution: Introduction of halogen atoms or other functional groups at specific positions on the benzene rings.
Scientific Research Applications
4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl depends on its specific application. In materials science, its electronic properties are exploited for charge transport and light emission. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4,4’‘-Dimethoxy-1,1’:3’,1’'-terphenyl
- 2’,5’-Dimethoxy-1,1’:4’,1’'-terphenyl
- 4,4’‘-Dimethyl-1,1’:3’,1’'-terphenyl
Comparison: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and electronic properties. Compared to other dimethoxy-terphenyl derivatives, it may exhibit different photophysical and chemical behaviors, making it suitable for distinct applications in materials science and organic synthesis .
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,2-dimethoxy-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-13-17(15-9-5-3-6-10-15)18(14-20(19)22-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NJHXHXIBEHRDKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















